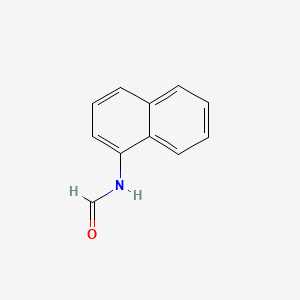

Formamide, N-1-naphthalenyl-

Description

The exact mass of the compound Formamide, N-1-naphthalenyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 47212. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Formamide, N-1-naphthalenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Formamide, N-1-naphthalenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

N-naphthalen-1-ylformamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO/c13-8-12-11-7-3-5-9-4-1-2-6-10(9)11/h1-8H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGRYTQQVSFZYCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30212694 | |

| Record name | Formamide, N-1-naphthalenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30212694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6330-51-4 | |

| Record name | Formamide, N-1-naphthalenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006330514 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6330-51-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47212 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Formamide, N-1-naphthalenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30212694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of N-(1-Naphthyl)formamide from 1-Naphthylamine

Executive Summary

N-(1-Naphthyl)formamide is a valuable chemical intermediate in the synthesis of various dyes, pharmaceuticals, and agrochemicals. Its production via the N-formylation of 1-naphthylamine is a fundamental transformation in organic chemistry. This guide provides a comprehensive technical overview of this synthesis, moving beyond simple procedural descriptions to explore the underlying chemical principles, mechanistic pathways, and practical considerations essential for successful laboratory execution. We will detail robust protocols, from catalyst-free methods leveraging green chemistry principles to highly efficient catalyzed reactions, offering field-proven insights into process optimization, purification, and troubleshooting. The methodologies presented are designed to be self-validating, incorporating in-process monitoring and thorough characterization to ensure the integrity of the final product.

Introduction: The Significance of N-Formylation

The formyl group (-CHO) is one of the simplest and most versatile functional groups in organic synthesis. Its introduction onto a nitrogen atom, or N-formylation, serves multiple critical functions. Formamides are stable intermediates, acting as protecting groups for amines, precursors for the synthesis of isocyanides, and key components in Vilsmeier-Haack and Bischler-Napieralski reactions.[1] 1-Naphthylamine, a primary aromatic amine derived from naphthalene, is a known carcinogen and requires careful handling.[2] Its conversion to N-(1-naphthyl)formamide not only facilitates further synthetic transformations but also modifies its physicochemical properties.

The direct formylation of 1-naphthylamine is an efficient and atom-economical approach to producing N-(1-naphthyl)formamide. While various formylating agents exist, such as acetic formic anhydride or dimethylformamide, formic acid stands out as a preferred reagent due to its low cost, ready availability, and role as a sustainable C1 source.[3][4] This guide will focus primarily on formic acid-mediated synthesis, which represents the most practical, scalable, and environmentally conscious route.

Mechanistic Principles of N-Formylation with Formic Acid

The reaction between an amine and formic acid is fundamentally a nucleophilic acyl substitution. The efficacy of the reaction is dictated by the electrophilicity of the formic acid's carbonyl carbon and the nucleophilicity of the amine's nitrogen atom. The generally accepted mechanism proceeds through several key steps, which can be facilitated by heat or catalysis.

-

Activation of the Formylating Agent: The carbonyl carbon of formic acid is only moderately electrophilic. The reaction can be initiated by protonating the carbonyl oxygen, which significantly enhances its electrophilicity. In catalyst-free methods, this can occur via auto-protonation at elevated temperatures. In catalyzed reactions, a Lewis acid or Brønsted acid catalyst coordinates to the oxygen atom.[5]

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 1-naphthylamine attacks the activated carbonyl carbon. This forms a transient tetrahedral intermediate.

-

Proton Transfer & Dehydration: A proton transfer occurs, followed by the elimination of a water molecule. This dehydration step is often the rate-limiting step and the driving force for the reaction, especially in methods that actively remove water.[1][6]

-

Deprotonation: The final step is the deprotonation of the nitrogen atom to yield the neutral N-(1-naphthyl)formamide product.

The overall transformation is a condensation reaction that produces one molecule of water for each molecule of formamide formed.

-

Reaction Setup: In a 100 mL round-bottom flask, place 1-naphthylamine (e.g., 5.0 g, 34.9 mmol). In a fume hood, add a tenfold excess of formic acid (e.g., ~16 mL, ~420 mmol). Equip the flask with a reflux condenser.

-

Heating: Heat the mixture to reflux using a heating mantle or oil bath. The solution will likely darken in color.

-

Reaction Monitoring: Allow the reaction to proceed for several hours (e.g., 4-6 hours). The progress can be monitored by TLC. Take a small aliquot, dilute it with ethyl acetate, and spot it on a silica gel plate. Elute with a suitable solvent system (e.g., 30% ethyl acetate in hexanes). The disappearance of the 1-naphthylamine spot (visualized under UV light) indicates the reaction is complete. [1][5]4. Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully remove the excess formic acid under reduced pressure using a rotary evaporator.

-

To the resulting solid or oil, add ethyl acetate (e.g., 60 mL) and dilute hydrochloric acid (0.1 M, 20 mL). [7]Transfer the mixture to a separatory funnel.

-

Shake the funnel vigorously and allow the layers to separate. The organic layer contains the desired product, while any unreacted 1-naphthylamine will be protonated and move to the aqueous layer.

-

Separate the organic layer.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 20 mL) to neutralize any remaining acid, and then with brine (1 x 20 mL).

-

-

Isolation and Purification:

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product, which may be a purple or brown solid. [7] * Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or toluene/hexanes, to obtain a crystalline solid.

-

Characterization

The identity and purity of the synthesized N-(1-naphthyl)formamide (C₁₁H₉NO, MW: 171.20 g/mol ) should be confirmed by standard analytical techniques.

-

Melting Point: Literature values are typically in the range of 137-140 °C.

-

¹H NMR: Expect signals corresponding to the aromatic protons of the naphthyl ring and the formyl proton.

-

IR Spectroscopy: Look for a characteristic N-H stretch (~3200-3300 cm⁻¹) and a strong amide C=O stretch (~1660-1680 cm⁻¹).

-

Mass Spectrometry: The molecular ion peak [M]⁺ should be observed at m/z = 171.2.

Conclusion

The N-formylation of 1-naphthylamine is a robust and accessible transformation for producing N-(1-naphthyl)formamide. The direct thermal method using formic acid is a simple, effective, and green approach suitable for many laboratory applications. For enhanced efficiency, particularly on a larger scale, catalyzed methods or techniques involving azeotropic water removal offer significant advantages in terms of reaction time and yield. By understanding the underlying mechanistic principles and following a validated, step-by-step protocol with careful in-process monitoring, researchers can reliably synthesize this valuable intermediate with high purity.

References

-

Reddy, P. G., & Kumar, P. S. (2014). Formylation of Amines. Molecules, 19(6), 7688-7719. [Link]

-

Liang, H., et al. (2023). Catalyst-Free N-Formylation of Amines Using Formic Acid as a Sustainable C1 Source. ACS Sustainable Chemistry & Engineering. [Link]

-

Pourjavadi, A., & Bodaghi, A. (2002). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Synthetic Communications, 32(19), 2959-2964. [Link]

-

Lee, Y. S., et al. (2001). A Practical and Convenient Procedure for N-Formylation of Amines Using Aqueous 85% Formic Acid. Bulletin of the Korean Chemical Society, 22(5), 549-551. [Link]

-

Sharma, S., et al. (2017). Proposed mechanism for N-formylation of amines using formic acid/ethyl formate. ResearchGate. [Link]

-

Omondi, B., Levendis, D. C., & Naidoo, N. (2007). N-(1-Naphthyl)formamide. Acta Crystallographica Section E: Structure Reports Online, 63(2), o714-o716. [Link]

-

Wikipedia. (n.d.). 1-Naphthylamine. Retrieved from [Link]

-

Garad, S., Kinkar, S., et al. (2011). Clean and Green Approach for N-formylation of Amines using Formic acid under neat reaction condition. Archives of Applied Science Research, 3(2), 534-539. [Link]

-

Dar, B. A., et al. (2020). Efficient N-formylation of primary aromatic amines using novel solid acid magnetic nanocatalyst. RSC Advances, 10(70), 42813-42823. [Link]

-

CP Lab Chemicals. (n.d.). N-(1-Naphthyl)formamide, min 98%, 1 gram. [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. 1-Naphthylamine - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Efficient N -formylation of primary aromatic amines using novel solid acid magnetic nanocatalyst - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07476D [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to N-(1-Naphthyl)formamide: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of N-(1-Naphthyl)formamide, a key organic intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's core chemical properties, structural characteristics, a validated synthesis protocol, and its applications in modern chemical and pharmaceutical research.

Section 1: Molecular Structure and Physicochemical Properties

N-(1-Naphthyl)formamide, with the chemical formula C₁₁H₉NO, is an aromatic amide consisting of a formyl group attached to the amino nitrogen of a 1-naphthylamine scaffold.[1] This structure imparts a unique combination of rigidity from the fused naphthalene ring system and reactivity associated with the secondary amide linkage.

The planarity of the naphthalene rings influences the compound's packing in the solid state, which is stabilized by intermolecular N—H⋯O and C—H⋯O hydrogen bonds, as well as π–π stacking interactions.[2] X-ray crystallography studies reveal an orthorhombic crystal system for this molecule.[2]

Key physicochemical properties are summarized below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₉NO | [3] |

| Molecular Weight | 171.20 g/mol | [3] |

| CAS Number | 6330-51-4 | [3] |

| Appearance | Colorless to purple needles/crystalline solid | [1][2] |

| Melting Point | 47–50 °C | [1] |

| Boiling Point | 301 °C (for parent amine) | [1] |

| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol and ether. | [1] |

Section 2: Synthesis and Mechanistic Insights

The most direct and common method for synthesizing N-(1-Naphthyl)formamide is the N-formylation of 1-naphthylamine using formic acid.[2][4] This reaction is efficient and proceeds by the nucleophilic attack of the amine on the carbonyl carbon of formic acid, followed by dehydration to yield the final amide product.[4]

Experimental Protocol: Synthesis of N-(1-Naphthyl)formamide

This protocol describes a robust method for the laboratory-scale synthesis of N-(1-Naphthyl)formamide.

Materials:

-

1-Naphthylamine (C₁₀H₉N)

-

Formic Acid (CH₂O₂, >95%)

-

Ethyl Acetate

-

0.1 M Hydrochloric Acid

-

Deionized Water

-

Anhydrous Magnesium Sulfate

Equipment:

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and flask

-

Melting point apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 1-naphthylamine in a tenfold excess of formic acid.

-

Reaction Execution: Heat the mixture to reflux with constant stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing ethyl acetate and deionized water.

-

Extraction and Washing: Wash the organic layer sequentially with 0.1 M HCl to remove any unreacted amine, followed by deionized water, and finally a saturated sodium bicarbonate solution to neutralize excess formic acid.[2]

-

Expert Insight: The acidic wash is crucial for purifying the product. 1-Naphthylamine, being basic, forms a water-soluble salt with HCl and is efficiently removed from the organic layer where the neutral amide product remains.

-

-

Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification and Validation: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain pure N-(1-Naphthyl)formamide as crystalline needles.[2] Confirm the purity by measuring the melting point and performing spectroscopic analysis.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis and purification of N-(1-Naphthyl)formamide.

Section 3: Spectroscopic Profile

Characterization of N-(1-Naphthyl)formamide is routinely performed using standard spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum will show distinct signals. The formyl proton (CHO) typically appears as a singlet or doublet (due to coupling with N-H) in the downfield region (~8.0-8.5 ppm). The N-H proton signal is a broad singlet, and the seven aromatic protons on the naphthalene ring will appear as a complex multiplet pattern in the aromatic region (~7.4-8.0 ppm).

-

¹³C NMR: The carbonyl carbon of the amide group is a key diagnostic peak, typically appearing around 160-165 ppm. The spectrum will also display multiple signals in the 120-140 ppm range corresponding to the ten carbons of the naphthalene ring.

-

IR Spectroscopy: The infrared spectrum provides clear evidence of the functional groups. Key absorptions include a sharp peak for the N-H stretch (around 3200-3300 cm⁻¹), a strong C=O (amide I band) stretch (around 1660-1680 cm⁻¹), and characteristic peaks for aromatic C-H and C=C bonds.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 171.2).

Section 4: Applications in Research and Drug Development

N-(1-Naphthyl)formamide serves as a valuable building block in organic synthesis and medicinal chemistry. Its naphthalene core is a privileged scaffold found in numerous pharmacologically active molecules.[5]

-

Intermediate in Pharmaceutical Synthesis: The formamide group can be a precursor to other functional groups or can be incorporated into larger, more complex molecules. For instance, it is an intermediate in the synthesis of N-methyl-1-naphthalenemethanamine, which is a key component for the antifungal agent Terbinafine.[6]

-

Scaffold for Drug Discovery: The naphthylamine moiety is a key structural feature in various biologically active compounds.[5][7] Derivatives of N-(1-Naphthyl)formamide can be synthesized to explore structure-activity relationships (SAR) in the development of new therapeutic agents, including anticancer, antiviral, and anti-inflammatory drugs.[5]

-

Precursor for Heterocyclic Compounds: The molecule can be used in cyclization reactions to form nitrogen-containing heterocyclic systems, which are of significant interest in drug discovery.

Section 5: Safety and Handling

N-(1-Naphthyl)formamide should be handled with care in a laboratory setting. It is an irritant to the skin and eyes. Inhalation or ingestion may be harmful. The parent compound, 1-naphthylamine, is a known carcinogen, and although formylation reduces its reactivity, appropriate safety precautions are necessary.[1][8] Always use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and handle the compound in a well-ventilated fume hood.

References

-

Omondi, B., Levendis, D. C., & Naidoo, N. (2007). N-(1-Naphthyl)formamide. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 2), o714–o716. [Link]

- Google Patents. (2004). Process for the preparation of n-methyl-1-naphthalenemethanamine. WO2004080945A1.

- Google Patents. (2004). Process for the preparation of n-methyl-1-naphthalenemethanamine. WO2004080945A1.

-

Aladdin Scientific. (n.d.). N-(1-Naphthyl)formamide, min 98%, 1 gram. Retrieved from [Link]

-

Gómez, S., et al. (2019). Formylation of Amines. Molecules, 24(21), 3847. [Link]

-

PubChemLite. (n.d.). N-(1,2,3,4-tetrahydro-1-naphthyl)-formamide. Retrieved from [Link]

-

PubChem. (n.d.). N-(1-phenylethyl)formamide. Retrieved from [Link]

-

Wikipedia. (n.d.). Formamide. Retrieved from [Link]

-

National Institutes of Health. (2023). Discovery of the 1-naphthylamine biodegradation pathway reveals a broad-substrate-spectrum enzyme catalyzing 1-naphthylamine glutamylation. PubMed. [Link]

-

Grokipedia. (n.d.). N-(1-Naphthyl)ethylenediamine. Retrieved from [Link]

-

National Institutes of Health. (n.d.). phenylalaninol, (S)-. PubChem. [Link]

-

ResearchGate. (2020). Synthesis of N-phenyl formamide derivatives from different aromatic.... [Link]

-

Royal Society of Chemistry. (2018). Facile access to N-formyl imide as an N-formylating agent for the direct synthesis of N-formamides, benzimidazoles and quinazolinones. Organic & Biomolecular Chemistry. [Link]

-

PubChem. (n.d.). 1-propanaminium, 2-hydroxy-n,n-dimethyl-n-(3-((1-oxododecyl)amino)propyl)-3-sulfo-, inner salt. Retrieved from [Link]

-

Ruan, W., et al. (2024). An Overview of Naphthylimide as Specific Scaffold for New Drug Discovery. Molecules, 29(19), 4529. [Link]

-

Wikipedia. (n.d.). 1-Naphthylamine. Retrieved from [Link]

-

University Course Content. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]

-

PubChem. (n.d.). 1-(4-Methyl-2-(methylthio)-5-thiazolyl)-3-(4-(2-pyridinyl)-1-piperazinyl)-1-propanone dihydrochloride. Retrieved from [Link]

-

Grokipedia. (n.d.). 1-Naphthylamine. Retrieved from [Link]

- Google Patents. (2000). Preparation of N-phenyl-1-naphthylamine. US6054618A.

-

PubChem. (n.d.). 1-Acetyl-7-chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one. Retrieved from [Link]

-

ResearchGate. (n.d.). 15 N NMR spectra of a formamide in natural abundance sample (DMSOd 6 ,.... [Link]

-

ResearchGate. (2001). Experimental 1H NMR and Computational Studies of Internal Rotation of Solvated Formamide. [Link]

-

National Institutes of Health. (n.d.). Kievitone. PubChem. [Link]

-

Jebsen & Jessen Chemicals. (n.d.). N,N-Dimethylformamide: Our Product Information. Retrieved from [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. researchgate.net [researchgate.net]

- 3. calpaclab.com [calpaclab.com]

- 4. mdpi.com [mdpi.com]

- 5. An Overview of Naphthylimide as Specific Scaffold for New Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine - Google Patents [patents.google.com]

- 7. Discovery of the 1-naphthylamine biodegradation pathway reveals a broad-substrate-spectrum enzyme catalyzing 1-naphthylamine glutamylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1-Naphthylamine - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to N-Formyl-1-naphthylamine (CAS 6330-51-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical characteristics of N-Formyl-1-naphthylamine (CAS 6330-51-4), also known as N-(1-Naphthyl)formamide. The document delves into its molecular structure, spectroscopic profile, solubility, and key chemical properties. Furthermore, it outlines a detailed synthesis protocol and discusses its applications as a chemical intermediate in organic synthesis. Safety and handling precautions are also summarized to ensure its proper use in a laboratory setting. This guide is intended to be a valuable resource for researchers, chemists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Molecular Structure

N-Formyl-1-naphthylamine is an organic compound classified as an amide derivative of 1-naphthylamine and formic acid.[1] Its unique structural features, including the naphthalene ring system, impart specific chemical and physical properties that are of interest in various synthetic applications.

Molecular Formula: C₁₁H₉NO[2]

Molecular Weight: 171.20 g/mol [2]

IUPAC Name: N-(naphthalen-1-yl)formamide[1]

Synonyms: 1-Naphthylformamide, N-(1-naphthyl)formamide, N-naphthalen-1-ylformamide[1]

The molecular structure of N-Formyl-1-naphthylamine has been elucidated through single-crystal X-ray diffraction studies. These studies reveal that the molecule is not perfectly planar, with the formyl group being twisted relative to the naphthalene ring. The crystal structure is stabilized by intermolecular N—H⋯O and C—H⋯O hydrogen bonds, as well as π–π stacking interactions between the naphthalene rings of adjacent molecules.[3]

Molecular Structure of N-Formyl-1-naphthylamine

Caption: 2D representation of the N-Formyl-1-naphthylamine molecule.

Physical and Chemical Properties

A summary of the key physical and chemical properties of N-Formyl-1-naphthylamine is presented in the table below.

| Property | Value | Reference |

| Appearance | White to light yellow or light orange powder/crystals. | [4] |

| Melting Point | 138.0 to 142.0 °C | [4] |

| Purity | >98.0% (GC) | [4] |

| Solubility | While specific quantitative data is limited, it is known to be soluble in ethyl acetate.[3] General principles of organic chemistry suggest it is likely soluble in other common organic solvents such as alcohols, and polar aprotic solvents, and sparingly soluble in non-polar solvents. It is expected to be poorly soluble in water. |

Spectroscopic Profile

The spectroscopic data for N-Formyl-1-naphthylamine are crucial for its identification and characterization in experimental settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to show signals in the aromatic region (approximately 7.0-8.5 ppm) corresponding to the protons on the naphthalene ring. The formyl proton (CHO) would likely appear as a singlet or a doublet (due to coupling with the N-H proton) in the downfield region (around 8.0-8.5 ppm). The N-H proton signal is expected to be a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

-

¹³C NMR: The spectrum will exhibit signals for the carbon atoms of the naphthalene ring in the aromatic region (typically 110-150 ppm). The formyl carbon (C=O) is expected to have a chemical shift in the range of 160-170 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of N-Formyl-1-naphthylamine would display characteristic absorption bands corresponding to its functional groups.

-

N-H Stretch: A peak in the region of 3400–3250 cm⁻¹ is expected for the N-H stretching vibration of the secondary amide.

-

C=O Stretch: A strong absorption band for the carbonyl group (amide I band) is anticipated in the range of 1680–1640 cm⁻¹.

-

Aromatic C-H Stretch: Peaks above 3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the aromatic naphthalene ring.

-

C-N Stretch: The C-N stretching vibration would likely appear in the region of 1335–1250 cm⁻¹.

-

Aromatic C=C Stretch: Multiple bands in the 1600–1400 cm⁻¹ region are expected due to the C=C stretching vibrations within the naphthalene ring.

Synthesis of N-Formyl-1-naphthylamine

N-Formyl-1-naphthylamine can be synthesized through the formylation of 1-naphthylamine. A common and straightforward laboratory-scale procedure involves the reaction of 1-naphthylamine with an excess of formic acid.

Synthesis Workflow

Caption: General workflow for the synthesis of N-Formyl-1-naphthylamine.

Detailed Experimental Protocol

This protocol is adapted from a known procedure for the synthesis of N-Formyl-1-naphthylamine.[3]

Materials:

-

1-Naphthylamine

-

Formic acid (reagent grade)

-

Ethyl acetate

-

Dilute hydrochloric acid (0.1 M)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine 1-naphthylamine with a tenfold excess of formic acid.

-

Heat the reaction mixture to 363 K (90 °C) and maintain this temperature for 15 hours with continuous stirring.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The crude product can be purified by crystallization from a suitable solvent system, such as ethyl acetate, after an appropriate work-up procedure which may include washing with a dilute acid and then a base to remove any unreacted starting materials.[3]

-

Collect the purified crystals of N-Formyl-1-naphthylamine by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Causality Behind Experimental Choices:

-

Excess Formic Acid: Using a large excess of formic acid serves both as a reagent and a solvent, driving the reaction to completion according to Le Chatelier's principle.

-

Heating: The application of heat is necessary to overcome the activation energy of the formylation reaction and to ensure a reasonable reaction rate.

-

Crystallization: This is a standard and effective method for purifying solid organic compounds, allowing for the isolation of the desired product from byproducts and unreacted starting materials.

Applications in Research and Development

N-Formyl-1-naphthylamine primarily serves as a versatile intermediate in organic synthesis. Its utility stems from the presence of the formamide group, which can be a precursor to other functional groups, and the reactive naphthalene ring.

-

Synthesis of N-substituted Naphthylamines: The formyl group can be hydrolyzed under acidic or basic conditions to regenerate the amino group, providing a route to N-protected 1-naphthylamine which can be deprotected when needed.

-

Precursor for Heterocyclic Compounds: The formamide moiety can participate in cyclization reactions to form various heterocyclic systems, which are common scaffolds in medicinal chemistry.

-

Intermediate in the Synthesis of Biologically Active Molecules: While direct applications in drug development are not extensively documented, its parent compound, 1-naphthylamine, is a known precursor in the synthesis of various dyes and has been investigated for its biological properties.[5] N-Formyl-1-naphthylamine can be a valuable building block in the synthesis of more complex molecules with potential therapeutic applications.

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling N-Formyl-1-naphthylamine. The following information is a summary of the key safety considerations.

-

Hazard Statements: While a specific GHS classification for N-Formyl-1-naphthylamine is not universally available, it is prudent to handle it with care. Based on the safety data for the parent compound, 1-naphthylamine, which is a suspected carcinogen, N-Formyl-1-naphthylamine should be handled as a potentially hazardous substance.

-

Precautionary Statements:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Store in a tightly closed container in a cool, dry place away from incompatible materials.

-

Conclusion

N-Formyl-1-naphthylamine (CAS 6330-51-4) is a valuable organic compound with well-defined physical and chemical properties. Its synthesis from 1-naphthylamine is straightforward, and its structure has been confirmed by crystallographic methods. While its primary role is that of a chemical intermediate, its potential as a building block in the synthesis of more complex and potentially biologically active molecules makes it a compound of interest for researchers in organic synthesis and medicinal chemistry. Adherence to proper safety protocols is essential when handling this compound.

References

-

Omondi, B., Levendis, D. C., & Naidoo, N. (2007). N-(1-Naphthyl)formamide. Acta Crystallographica Section E: Structure Reports Online, 63(2), o714–o716. Retrieved from [Link]

-

Grokipedia. (n.d.). 1-Naphthylamine. Retrieved from [Link]

-

Aladdin Scientific. (n.d.). N-(1-Naphthyl)formamide, min 98%, 1 gram. Retrieved from [Link]

-

P&S Chemicals. (n.d.). Product information, N-formyl-1-naphthylamine. Retrieved from [Link]

Sources

- 1. Naphthylamine preparation and uses | PPTX [slideshare.net]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC [pmc.ncbi.nlm.nih.gov]

The Crystalline Architecture of N-(1-Naphthyl)formamide: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive examination of the crystal structure of N-(1-Naphthyl)formamide, a molecule of interest in synthetic chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering not just data, but a deeper understanding of the experimental rationale and the key intermolecular forces that govern the solid-state arrangement of this compound.

Introduction: The Significance of Crystal Structure

The precise three-dimensional arrangement of molecules in a crystal lattice, known as the crystal structure, is a fundamental property that dictates a compound's physicochemical characteristics. For professionals in drug development and materials science, a thorough understanding of the crystal structure is paramount. It influences critical parameters such as solubility, dissolution rate, bioavailability, stability, and mechanical properties. The study of N-(1-Naphthyl)formamide's crystal structure provides valuable insights into the interplay of non-covalent interactions, which can inform the design of novel materials and active pharmaceutical ingredients with desired properties.

Synthesis and Crystallization: A Self-Validating Protocol

The synthesis of N-(1-Naphthyl)formamide is a relatively straightforward formylation reaction. The subsequent crystallization is a critical step in obtaining single crystals suitable for X-ray diffraction analysis. The protocol described below is designed to be a self-validating system, where the successful formation of high-quality crystals is indicative of a pure product.

Experimental Protocol: Synthesis of N-(1-Naphthyl)formamide

Objective: To synthesize N-(1-Naphthyl)formamide from 1-naphthylamine and formic acid.

Materials:

-

1-Naphthylamine (purity > 95%)

-

Formic acid (excess)

-

0.1 M Hydrochloric acid

-

Ethyl acetate

-

Magnesium sulfate (anhydrous)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 1-naphthylamine with a tenfold excess of formic acid. The excess formic acid serves as both the formylating agent and the solvent, driving the reaction to completion.

-

Reaction Execution: Heat the mixture to 363 K (90 °C) and maintain this temperature for 15 hours with continuous stirring. This extended heating period ensures the complete conversion of the starting material.

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess formic acid under reduced pressure using a rotary evaporator. This will yield a purple solid.

-

To the solid, add 10 ml of 0.1 M hydrochloric acid and 60 ml of ethyl acetate. The dilute acid wash is crucial for removing any unreacted 1-naphthylamine by converting it into its water-soluble hydrochloride salt.

-

Transfer the mixture to a separatory funnel and separate the organic layer from the aqueous layer.

-

Dry the organic layer over anhydrous magnesium sulfate to remove any residual water.

-

Filter the dried organic layer to remove the magnesium sulfate.

-

-

Crystallization:

-

Allow the filtrate (the ethyl acetate solution) to slowly evaporate at room temperature.

-

Purple, needle-like crystals of N-(1-Naphthyl)formamide will form over a period of several days. The slow evaporation method is chosen to promote the growth of well-ordered, single crystals suitable for X-ray diffraction.

-

Crystal Structure Analysis

The single crystals obtained from the above protocol were analyzed using single-crystal X-ray diffraction to determine the precise arrangement of atoms within the crystal lattice. The data collection was performed on a Bruker APEXII CCD area-detector diffractometer at a temperature of 173 K.[1]

Crystallographic Data

The key crystallographic parameters for N-(1-Naphthyl)formamide are summarized in the table below.[1]

| Parameter | Value |

| Chemical Formula | C₁₁H₉NO |

| Formula Weight | 171.19 |

| Crystal System | Orthorhombic |

| Space Group | P222 |

| Unit Cell Dimensions | a = 4.4639 (2) Å, b = 13.0645 (4) Å, c = 15.8514 (4) Å |

| Volume | 922.72 (6) ų |

| Z | 4 |

| Density (calculated) | 1.357 Mg m⁻³ |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature | 173 K |

| Final R indices [I > 2σ(I)] | R1 = 0.030, wR2 = 0.080 |

Intermolecular Interactions: The Architects of the Crystal Lattice

The stability of the N-(1-Naphthyl)formamide crystal structure is attributed to a network of intermolecular interactions, including hydrogen bonds and π–π stacking.[1] These non-covalent forces dictate the molecular packing and ultimately influence the macroscopic properties of the crystal.

Hydrogen Bonding Network

The crystal structure of N-(1-Naphthyl)formamide features both conventional N—H⋯O hydrogen bonds and weaker C—H⋯O interactions.[1] The N—H of the formamide group acts as a hydrogen bond donor, while the carbonyl oxygen serves as the acceptor. These interactions link the molecules into chains. The presence of these hydrogen bonds is a key stabilizing feature of the crystal lattice.[1]

π–π Stacking Interactions

In addition to hydrogen bonding, π–π stacking interactions between the naphthalene rings of adjacent molecules contribute significantly to the overall stability of the crystal structure.[1] These interactions arise from the electrostatic and van der Waals forces between the electron-rich aromatic rings.

Visualization of the Crystal Packing

The following diagram illustrates the key intermolecular interactions within the crystal lattice of N-(1-Naphthyl)formamide.

Caption: A schematic representation of the key intermolecular interactions in the crystal structure of N-(1-Naphthyl)formamide.

Polymorphism: The Possibility of Alternate Crystalline Forms

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in drug development and materials science. Different polymorphs of the same compound can exhibit distinct physical and chemical properties. While only one crystal form of N-(1-Naphthyl)formamide has been reported in the cited literature, the potential for other polymorphs to exist under different crystallization conditions cannot be ruled out. The study of polymorphism in related naphthalene-containing compounds has revealed the existence of multiple crystalline forms.[2][3][4]

Further investigation into the polymorphic landscape of N-(1-Naphthyl)formamide could involve screening for new crystalline forms by varying crystallization parameters such as:

-

Solvent: Employing a range of solvents with different polarities.

-

Temperature: Varying the crystallization temperature.

-

Supersaturation: Controlling the rate of supersaturation.

The discovery of new polymorphs would necessitate a full characterization of their crystal structures and a comparative analysis of their physicochemical properties.

Conclusion

This technical guide has provided a detailed overview of the crystal structure of N-(1-Naphthyl)formamide. The synthesis and crystallization have been presented as a robust and self-validating protocol. The analysis of the crystal structure reveals a well-defined arrangement of molecules stabilized by a network of N—H⋯O and C—H⋯O hydrogen bonds, as well as π–π stacking interactions. While only one polymorph is currently known, the potential for the existence of others warrants further investigation. The insights presented herein are valuable for researchers working on the solid-state characterization of organic molecules and for those in the fields of drug development and materials science who rely on a deep understanding of crystal engineering principles.

References

-

Omondi, B., Levendis, D. C., & Naidoo, N. (2007). N-(1-Naphthyl)formamide. Acta Crystallographica Section E: Structure Reports Online, 63(2), o714–o716. [Link]

-

Royal Society of Chemistry. (2020). Polymorphism phenomenon of the naphthyl-containing N-salicylidenaniline derivative: syntheses, crystal structures, optical properties, and theoretical calculations. CrystEngComm. Retrieved from [Link]

-

Wang, Y., Yang, H., Li, H., & Wang, G. (2009). STUDIES ON THE SYNTHESIS AND CRYSTAL STRUCTURE OF N-(1-NAPHTHYL)SUCCINIMIDE. HETEROCYCLES, 78(5), 1317. Retrieved from [Link]

-

Grabowski, S. J., Sokalski, W. A., & Leszczynski, J. (2006). The possible covalent nature of N-H...O hydrogen bonds in formamide dimer and related systems: an ab initio study. The journal of physical chemistry. A, 110(14), 4772–4779. Retrieved from [Link]

-

Royal Society of Chemistry. (2015). Polymorphism in N,N′-dialkyl-naphthalene diimides. Journal of Materials Chemistry C. Retrieved from [Link]

-

ResearchGate. (2015). Polymorphism in N,N′-dialkyl-naphthalene diimides. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Polymorphism phenomenon of the naphthyl-containing N-salicylidenaniline derivative: syntheses, crystal structures, optical properties, and theoretical calculations - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 3. Polymorphism in N,N′-dialkyl-naphthalene diimides - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of Formamide, N-1-naphthalenyl-

For Researchers, Scientists, and Drug Development Professionals

Abstract

Formamide, N-1-naphthalenyl-, also known as N-(1-Naphthyl)formamide, is an organic compound featuring a formamide group attached to a naphthalene ring system. Its chemical formula is C₁₁H₉NO and it has a molecular weight of approximately 171.2 g/mol .[1][2] The structural elucidation of this and related N-aryl amide compounds is fundamental in various fields, including medicinal chemistry and materials science, where the amide linkage and aromatic systems are prevalent structural motifs. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for unambiguously confirming the molecular structure, identifying functional groups, and probing the chemical environment of the constituent atoms. This guide provides an in-depth analysis of the NMR, IR, and MS data for Formamide, N-1-naphthalenyl-, complete with experimental protocols and detailed interpretation of the spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is arguably the most powerful technique for determining the precise structure of an organic molecule in solution.[3] By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, a complete picture of the proton and carbon framework can be assembled.

Causality in Experimental Choices

The choice of a deuterated solvent is critical for NMR analysis. Solvents like deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are commonly used. DMSO-d₆ is often preferred for amides due to its ability to better solubilize polar compounds and to slow down the proton exchange of the N-H group, resulting in a sharper, more easily identifiable signal.[3] Tetramethylsilane (TMS) is typically added as an internal standard to calibrate the chemical shift scale to 0 ppm.

Experimental Protocol: Acquiring ¹H and ¹³C NMR Spectra

-

Sample Preparation: Dissolve 5-10 mg of high-purity Formamide, N-1-naphthalenyl- in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

-

Internal Standard: Add a small drop of tetramethylsilane (TMS) as an internal reference.

-

Spectrometer Setup: Place the sample tube in the NMR spectrometer. Acquire the spectra on a spectrometer operating at a frequency of 400 MHz or higher for optimal resolution.

-

¹H NMR Acquisition: Acquire the proton spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum. As the natural abundance of ¹³C is low, a greater number of scans is required. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ carbons.

Mandatory Visualization: NMR Experimental Workflow

Caption: Workflow for NMR spectroscopic analysis.

Data Interpretation and Analysis

The structure of Formamide, N-1-naphthalenyl- consists of three distinct regions: the formyl group, the amide linkage, and the naphthalene ring system.

-

¹H NMR Spectrum:

-

Aromatic Protons (7H): The seven protons on the naphthalene ring will appear in the downfield region, typically between δ 7.4 and 8.2 ppm, due to the deshielding effect of the aromatic ring current. The signals will exhibit complex splitting patterns (multiplets) due to spin-spin coupling with adjacent protons.

-

Formyl Proton (1H): The proton of the -CHO group is highly deshielded by the adjacent carbonyl group and the nitrogen atom. It is expected to appear as a singlet (or a doublet if coupled to the NH proton) significantly downfield, often above δ 8.0 ppm. Due to restricted rotation around the C-N amide bond, two conformers (cis and trans) can exist, sometimes leading to two separate formyl proton signals.

-

Amide Proton (1H): The N-H proton signal is also found downfield, typically between δ 8.5 and 10.5 ppm in DMSO-d₆. The signal is often broad due to quadrupole broadening from the nitrogen atom and potential chemical exchange.

-

-

¹³C NMR Spectrum:

-

Carbonyl Carbon (C=O): The amide carbonyl carbon is the most deshielded carbon and will appear at the downfield end of the spectrum, typically in the range of δ 160-165 ppm.

-

Aromatic Carbons (10C): The ten carbons of the naphthalene ring will produce a series of signals in the aromatic region (δ 110-140 ppm). Due to the molecule's lack of symmetry, ten distinct signals are expected. The carbon directly attached to the nitrogen (C1) will be shifted further downfield compared to other aromatic carbons.

-

Table 1: Summary of Expected NMR Data for Formamide, N-1-naphthalenyl- (in DMSO-d₆)

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| Naphthalene-H | ~ 7.4 - 8.2 | Multiplet | 7H | Ar-H |

| Formyl-H | ~ 8.2 - 8.5 | Singlet/Doublet | 1H | -CHO |

| Amide-H | ~ 8.5 - 10.5 | Broad Singlet | 1H | -NH- |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment | ||

| Naphthalene-C | ~ 110 - 140 | Ar-C |

| Carbonyl-C | ~ 160 - 165 | | | C=O |

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[4] The absorption of infrared radiation corresponds to specific molecular vibrations, providing a characteristic "fingerprint" of the compound. For N-aryl amides, the key signatures are the N-H and C=O stretches.[5]

Experimental Protocol: KBr Pellet Method

-

Sample Preparation: Grind 1-2 mg of dry Formamide, N-1-naphthalenyl- with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.

-

Data Acquisition: Place the pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically over the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of an empty sample holder or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mandatory Visualization: IR Spectroscopy Experimental Workflow

Caption: Workflow for IR spectroscopic analysis via the KBr method.

Data Interpretation and Analysis

The IR spectrum of Formamide, N-1-naphthalenyl- is dominated by absorptions from the amide and naphthalene moieties. Analysis of a related compound, Propanamide, N-(1-naphthyl)-2-methyl-, provides a strong basis for predicting the key bands.[6]

-

N-H Stretching: A medium to sharp absorption band is expected around 3300-3250 cm⁻¹ , characteristic of the N-H stretching vibration in a secondary amide. Hydrogen bonding in the solid state can broaden this peak.[7]

-

Aromatic C-H Stretching: Weak to medium bands will appear just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹), corresponding to the C-H stretching vibrations on the naphthalene ring.

-

Amide I (C=O Stretching): This is one of the most intense and characteristic bands in the spectrum, appearing strongly in the 1680-1650 cm⁻¹ region. Its position reflects the double bond character of the carbonyl group.

-

Amide II (N-H Bending & C-N Stretching): A strong band located around 1550-1530 cm⁻¹ . This band is a result of a coupled vibration involving N-H bending and C-N stretching.

-

Aromatic C=C Stretching: Multiple medium to weak bands will be present in the 1600-1450 cm⁻¹ region, arising from the C=C bond vibrations within the naphthalene ring system.

-

C-H Out-of-Plane Bending: Strong absorptions in the fingerprint region, particularly between 800-770 cm⁻¹ , are characteristic of the out-of-plane C-H bending for a 1-substituted naphthalene ring.[6]

Table 2: Summary of Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

|---|---|---|---|

| ~3300-3250 | N-H Stretching | Secondary Amide | Medium, Sharp/Broad |

| ~3100-3000 | Aromatic C-H Stretching | Naphthyl Ring | Medium to Weak |

| ~1680-1650 | Amide I (C=O Stretching) | Secondary Amide | Strong |

| ~1600-1450 | C=C Stretching | Naphthyl Ring | Medium to Weak |

| ~1550-1530 | Amide II (N-H Bending) | Secondary Amide | Strong |

| ~800-770 | C-H Out-of-Plane Bending | 1-Substituted Naphthyl | Strong |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions.[8] It is used to determine the molecular weight of a compound with high accuracy and to deduce its structure by analyzing the fragmentation patterns.[9]

Experimental Protocol: Electron Ionization (EI-MS)

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.

-

Ionization: In the ionization chamber, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, creating a positively charged molecular ion (M⁺•).

-

Fragmentation: The molecular ion is energetically unstable and often breaks apart into smaller, charged fragments and neutral radicals.

-

Analysis: The positively charged ions (both the molecular ion and fragments) are accelerated into a mass analyzer, which separates them based on their m/z ratio.

-

Detection: A detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z.

Mandatory Visualization: Mass Spectrometry Experimental Workflow

Caption: Workflow for Electron Ionization Mass Spectrometry (EI-MS).

Data Interpretation and Analysis

The molecular formula of Formamide, N-1-naphthalenyl- is C₁₁H₉NO, giving a monoisotopic mass of 171.07 Da .

-

Molecular Ion Peak (M⁺•): A prominent peak is expected at m/z = 171 . The stability of the aromatic naphthalene ring should allow for a relatively intense molecular ion peak, which is crucial for confirming the molecular weight.[10]

-

Key Fragmentation Patterns: The fragmentation of N-aryl amides is often directed by the stability of the resulting ions.[11]

-

Loss of the formyl radical (-•CHO): Cleavage of the N-C(O) bond would result in the loss of a 29 Da radical, leading to a peak at m/z = 142 . This fragment corresponds to the stable naphthylamine radical cation.

-

Formation of the naphthyl cation: Subsequent loss of a hydrogen atom and nitrogen from the m/z 142 fragment could lead to the highly stable naphthyl cation at m/z = 127 .

-

Formation of a benzoyl-type cation: Cleavage of the N-naphthalene bond can lead to a fragment at m/z = 44 ([HCONH]⁺) or related ions, though the formation of the naphthyl cation is typically more favorable.

-

Table 3: Summary of Expected Mass Spectrometry Data (EI)

| m/z | Proposed Fragment | Formula | Notes |

|---|---|---|---|

| 171 | [M]⁺• | [C₁₁H₉NO]⁺• | Molecular Ion |

| 142 | [M - CHO]⁺ | [C₁₀H₈N]⁺ | Loss of formyl radical |

| 127 | [C₁₀H₇]⁺ | [C₁₀H₇]⁺ | Naphthyl cation |

Conclusion

The synergistic application of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous structural characterization of Formamide, N-1-naphthalenyl-. NMR spectroscopy elucidates the precise connectivity of the carbon and hydrogen skeleton, IR spectroscopy confirms the presence of the key amide and aromatic functional groups, and mass spectrometry verifies the molecular weight and provides insight into the molecule's stability and fragmentation pathways. This guide outlines the foundational principles, field-proven experimental protocols, and logical interpretation strategies essential for researchers utilizing these powerful analytical techniques.

References

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

- Omondi, B., Levendis, D. C., & Naidoo, N. (2007). N-(1-Naphthyl)formamide. Acta Crystallographica Section E: Structure Reports Online, E63, o714–o716.

-

HDH Instruments. (n.d.). N-(1-Naphthyl)formamide, min 98%, 1 gram. Retrieved from [Link]

- Adimule, S. P., et al. (2015). Synthesis, Spectroscopic And Crystal Structure Studies of N-(Aryl)-4-Methoxybenzenesulfonamides. Journal of Applicable Chemistry, 4(1), 127-135.

- Mphahlele, M. J., et al. (2020). Spectroscopic, DFT, and XRD Studies of Hydrogen Bonds in N-Unsubstituted 2-Aminobenzamides. Molecules, 25(23), 5727.

- Valadbeigi, Y., et al. (2014). Spectroscopic and quantum mechanical investigation of N,N'-bisarylmalonamides: solvent and structural effects. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 133, 33-42.

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

ResearchGate. (n.d.). Exploring Structural and Spectroscopic Properties of Secondary Amide Derivatives Bearing Bulky and Hydrophilic Substituents. Retrieved from [Link]

-

The Royal Society of Chemistry. (2018). Supporting Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Coordination Behaviors Between Aryl Diamide Amine Ligands and Trivalent Lanthanides: A Spectroscopic and Structural Study. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Wikipedia. (n.d.). N-(1-Naphthyl)ethylenediamine. Retrieved from [Link]

-

Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Retrieved from [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

ResearchGate. (n.d.). Comparison of infrared spectra of residue with formamide. Retrieved from [Link]

-

YouTube. (2021). PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). Infrared spectroscopic studies of amides and anilides. Retrieved from [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. N-Formyl-1-naphthylamine | 6330-51-4 [chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. scienceready.com.au [scienceready.com.au]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. youtube.com [youtube.com]

An In-depth Technical Guide to the Solubility of N-(1-Naphthyl)formamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(1-Naphthyl)formamide, a derivative of formamide and naphthalene, is a crystalline solid with significant potential in various fields of chemical research and development, including as a building block in the synthesis of pharmaceuticals and other complex organic molecules. Understanding its solubility in a range of organic solvents is paramount for its effective utilization in synthesis, purification, and formulation processes. This guide provides a comprehensive overview of the solubility characteristics of N-(1-Naphthyl)formamide, blending theoretical predictions with practical experimental methodologies to offer a robust resource for laboratory and industrial applications.

The molecular structure of N-(1-Naphthyl)formamide, featuring a bulky, nonpolar naphthyl group and a polar formamide moiety capable of hydrogen bonding, suggests a nuanced solubility profile. This guide will delve into the theoretical underpinnings of its solubility, provide estimated solubility data in common organic solvents, and present a detailed protocol for the experimental determination of its solubility, thereby equipping researchers with the knowledge to confidently handle this compound.

dot

Caption: Molecular Structure of N-(1-Naphthyl)formamide.

Physicochemical Properties of N-(1-Naphthyl)formamide

A foundational understanding of the physicochemical properties of N-(1-Naphthyl)formamide is essential for interpreting its solubility behavior. These properties influence how the molecule interacts with different solvent environments.

| Property | Value | Source |

| Molecular Formula | C₁₁H₉NO | |

| Molecular Weight | 171.2 g/mol | |

| Melting Point | 138.0 to 142.0 °C | |

| Appearance | White to light yellow powder/crystal | |

| Crystal Structure | Orthorhombic | [1] |

The crystal structure of N-(1-Naphthyl)formamide is stabilized by intermolecular N—H⋯O and C—H⋯O hydrogen bonds, as well as π–π stacking interactions.[1] These strong intermolecular forces in the solid state must be overcome by solvent-solute interactions for dissolution to occur.

Theoretical Framework for Solubility: Hansen Solubility Parameters

To predict the solubility of N-(1-Naphthyl)formamide in various organic solvents, the Hansen Solubility Parameter (HSP) approach provides a powerful theoretical framework.[2] This model posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[2] The central principle is that "like dissolves like," meaning that substances with similar HSP values are more likely to be miscible.

The distance (Ra) between the HSP of a solute (in this case, N-(1-Naphthyl)formamide) and a solvent in the three-dimensional Hansen space is a measure of their affinity. A smaller Ra value indicates a higher affinity and, therefore, a greater likelihood of solubility. This distance is calculated using the following equation:

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²

Where subscripts 1 and 2 refer to the solute and solvent, respectively.

To provide a more quantitative prediction, the Relative Energy Difference (RED) number is often used:

RED = Ra / R₀

Where R₀ is the interaction radius of the solute. A RED value less than 1 suggests high affinity and likely solubility, a value close to 1 indicates borderline solubility, and a value greater than 1 suggests low affinity and likely insolubility.

dot

Caption: Visualization of the Hansen Solubility Sphere concept.

Estimated Hansen Solubility Parameters of N-(1-Naphthyl)formamide

The molecular structure of N-(1-Naphthyl)formamide (C₁₁H₉NO) can be broken down into the following groups for the purpose of this estimation:

-

Aromatic Carbon (in a fused ring system): 10 x >C< (aromatic)

-

Amide Group: 1 x -CONH-

Based on the group contribution values provided in the literature, the estimated Hansen Solubility Parameters for N-(1-Naphthyl)formamide are presented below:

| Parameter | Estimated Value (MPa⁰·⁵) |

| δD (Dispersion) | 20.5 |

| δP (Polar) | 8.5 |

| δH (Hydrogen Bonding) | 7.0 |

These estimated values provide a basis for predicting the solubility of N-(1-Naphthyl)formamide in a wide array of organic solvents.

Estimated Solubility Profile of N-(1-Naphthyl)formamide

Using the estimated HSP for N-(1-Naphthyl)formamide, we have calculated the Hansen solubility parameter distance (Ra) and the Relative Energy Difference (RED) for a selection of common organic solvents. For the purpose of this estimation, an interaction radius (R₀) of 8.0 MPa⁰·⁵ has been assumed, which is a typical value for small organic molecules.

The following table summarizes the estimated solubility of N-(1-Naphthyl)formamide in various organic solvents, ranked from the most to the least favorable based on the calculated RED number.

| Solvent | δD (MPa⁰·⁵) | δP (MPa⁰·⁵) | δH (MPa⁰·⁵) | Ra (MPa⁰·⁵) | RED | Estimated Solubility |

| N,N-Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | 8.8 | 1.1 | Good |

| Pyridine | 19.0 | 8.8 | 5.9 | 3.1 | 0.4 | High |

| Dichloromethane | 18.2 | 6.3 | 6.1 | 4.3 | 0.5 | High |

| Chloroform | 17.8 | 3.1 | 5.7 | 6.9 | 0.9 | Good |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 5.2 | 0.7 | High |

| Acetone | 15.5 | 10.4 | 7.0 | 5.4 | 0.7 | High |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 5.9 | 0.7 | High |

| Toluene | 18.0 | 1.4 | 2.0 | 9.7 | 1.2 | Moderate |

| Methanol | 15.1 | 12.3 | 22.3 | 18.1 | 2.3 | Low |

| Ethanol | 15.8 | 8.8 | 19.4 | 14.2 | 1.8 | Low |

| Isopropanol | 15.8 | 6.1 | 16.4 | 11.9 | 1.5 | Moderate |

| n-Hexane | 14.9 | 0.0 | 0.0 | 13.9 | 1.7 | Low |

Disclaimer: The solubility estimations presented in this table are based on theoretical calculations and should be used as a guide for solvent selection. Experimental verification is strongly recommended.

Experimental Protocol for Solubility Determination: The Gravimetric Method

For precise and accurate determination of the solubility of N-(1-Naphthyl)formamide, the gravimetric method is a reliable and straightforward technique. This method involves preparing a saturated solution, taking a known mass of the solution, evaporating the solvent, and weighing the remaining solute.

Apparatus and Materials

-

N-(1-Naphthyl)formamide (solute)

-

Selected organic solvent

-

Analytical balance (readable to 0.1 mg)

-

Thermostatic shaker or water bath

-

Vials or flasks with airtight seals

-

Syringe filters (PTFE, 0.22 µm)

-

Pre-weighed glass vials for evaporation

-

Drying oven or vacuum oven

Step-by-Step Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of N-(1-Naphthyl)formamide to a known volume of the chosen solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.

-

Place the sealed container in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). Periodically check for the continued presence of undissolved solid.

-

-

Sample Collection:

-

Once equilibrium is established, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe fitted with a syringe filter to remove any suspended particles.

-

-

Gravimetric Analysis:

-

Dispense the filtered saturated solution into a pre-weighed, clean, and dry glass vial.

-

Accurately weigh the vial containing the solution to determine the total mass of the saturated solution.

-

Carefully evaporate the solvent from the vial. This can be achieved by placing the vial in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute, or by using a vacuum oven for more sensitive solvents.

-

Once all the solvent has evaporated, cool the vial in a desiccator to room temperature.

-

Weigh the vial containing the dry solute.

-

Repeat the drying and weighing steps until a constant mass is achieved.

-

-

Calculation of Solubility:

-

Mass of the saturated solution (m_solution): (Mass of vial + solution) - (Mass of empty vial)

-

Mass of the solute (m_solute): (Mass of vial + dry solute) - (Mass of empty vial)

-

Mass of the solvent (m_solvent): m_solution - m_solute

-

Solubility ( g/100 g solvent): (m_solute / m_solvent) * 100

-

dot

Caption: Workflow for the Gravimetric Determination of Solubility.

Conclusion

This technical guide provides a comprehensive overview of the solubility of N-(1-Naphthyl)formamide in organic solvents, tailored for researchers and professionals in the chemical and pharmaceutical sciences. By integrating theoretical predictions based on Hansen Solubility Parameters with a detailed, practical protocol for experimental verification, this document serves as a valuable resource for solvent selection, process optimization, and formulation development involving this versatile compound. The provided estimated solubility data offers a rational starting point for experimental work, while the detailed gravimetric method ensures that precise and reliable solubility data can be obtained in the laboratory.

References

- Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568–585.

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.

- Omondi, B., Levendis, D. C., & Naidoo, N. (2007). N-(1-Naphthyl)formamide. Acta Crystallographica Section E: Structure Reports Online, 63(2), o714–o716.

-

Wikipedia. Hansen solubility parameter. Retrieved from [Link]

-

HSPiP - Hansen Solubility Parameters in Practice. Retrieved from [Link]

- Mathieu, D. (2018). Pencil and Paper Estimation of Hansen Solubility Parameters. ACS Omega, 3(10), 14389–14397.

- National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review.

-

Process Chemistry Portal. Hansen Solubility Parameters (HSP) Tool. Retrieved from [Link]

Sources

Formamide, N-1-naphthalenyl- molecular weight and formula

An In-Depth Technical Guide to Formamide, N-1-naphthalenyl-

Abstract

Formamide, N-1-naphthalenyl-, also known as N-(1-Naphthyl)formamide, is a distinct chemical entity belonging to the amide family, characterized by a formyl group attached to the nitrogen of 1-naphthylamine. While not a household name, this compound serves as a crucial building block in synthetic organic chemistry and holds latent potential in the development of analytical reagents and novel therapeutic agents. This guide provides a comprehensive technical overview of its molecular characteristics, synthesis, structural chemistry, applications, and safety protocols, tailored for researchers and professionals in the chemical and pharmaceutical sciences.

Core Molecular and Physical Properties

The foundational attributes of a molecule are critical for predicting its behavior and planning its application in experimental settings. Formamide, N-1-naphthalenyl- is a solid at room temperature, possessing a unique combination of a planar naphthalene ring system and a polar amide group.

Caption: Chemical structure of Formamide, N-1-naphthalenyl-.

Quantitative Data Summary

The physicochemical properties of Formamide, N-1-naphthalenyl- are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₉NO | [1] |

| Molecular Weight | 171.2 g/mol | [1] |

| CAS Number | 6330-51-4 | [1] |

| Appearance | White to light yellow/orange powder/crystal | [2] |

| Purity | Typically ≥98% | [1] |

| Melting Point | 138-142 °C | [2] |

| Crystal System | Orthorhombic | [3] |

Structural Chemistry Insights

X-ray crystallography studies reveal that in its solid state, Formamide, N-1-naphthalenyl- molecules are organized in a crystal lattice stabilized by a network of intermolecular hydrogen bonds.[3] Specifically, N—H···O and C—H···O interactions, along with π–π stacking between the naphthalene rings, are the dominant forces.[3] This ordered arrangement and the strong intermolecular forces are consistent with its solid nature and relatively high melting point. All bond lengths and angles within the molecule are within normal ranges, indicating a stable, low-energy conformation.[3]

Synthesis and Characterization

The synthesis of Formamide, N-1-naphthalenyl- is straightforward and can be accomplished efficiently in a laboratory setting. Its characterization relies on standard analytical techniques to confirm its identity and purity.

Laboratory Synthesis Protocol

The most direct method for synthesizing N-(1-Naphthyl)formamide is through the N-formylation of 1-naphthylamine. A procedure adapted from established literature provides a reliable pathway.[3]

Causality of Experimental Choices:

-

Reactants: 1-Naphthylamine is the amine source, and formic acid serves as both the formylating agent and the solvent.

-

Excess Formic Acid: Using a significant excess of formic acid drives the reaction equilibrium towards the product side, ensuring a high conversion of the starting amine. It also obviates the need for an additional solvent.

-

Heating: The reaction requires thermal energy to overcome the activation barrier for the nucleophilic attack of the amine on the carbonyl carbon of formic acid, followed by dehydration.

Caption: Workflow for the laboratory synthesis of N-(1-Naphthyl)formamide.

Step-by-Step Methodology:

-

Charging the Reactor: In a round-bottom flask equipped with a reflux condenser, combine commercially available 1-naphthylamine with a tenfold excess of formic acid.

-

Reaction: Heat the mixture to reflux and maintain this temperature for several hours until TLC or LC-MS analysis indicates the consumption of the starting amine.

-

Workup: Allow the reaction mixture to cool to ambient temperature. Slowly pour the solution into a beaker of cold water, which will cause the less soluble product to precipitate.

-

Isolation: Collect the precipitated solid by vacuum filtration.

-

Purification: Wash the solid cake on the filter with copious amounts of water to remove residual formic acid. Further purification can be achieved by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

-

Drying: Dry the purified product under vacuum to yield the final N-(1-Naphthyl)formamide.

Spectroscopic Characterization

Confirming the structure of the synthesized product is essential. The following are the expected spectroscopic signatures.

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: The spectrum is expected to show distinct signals for the formyl proton (CHO) as a singlet, the amide proton (NH) as a broad singlet, and a complex multiplet pattern in the aromatic region corresponding to the seven protons of the naphthalene ring system.[4]

-

¹³C NMR: The carbon spectrum should reveal a signal for the carbonyl carbon around 160-170 ppm, along with multiple signals in the aromatic region (110-140 ppm) corresponding to the ten carbons of the naphthalene ring.[4]

-

-

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. Expected absorption bands include:

-

~3300 cm⁻¹: A medium, sharp peak corresponding to the N-H stretching vibration of the secondary amide.[5]

-

1680-1640 cm⁻¹: A strong absorption known as the "Amide I" band, which arises from the C=O stretching vibration.[5]

-

~1540 cm⁻¹: A strong "Amide II" band resulting from a combination of N-H bending and C-N stretching.[5]

-

3100-3000 cm⁻¹ & 1600-1450 cm⁻¹: Multiple medium-to-weak bands from aromatic C-H and C=C stretching of the naphthyl ring, respectively.[5]

-

800-770 cm⁻¹: A strong C-H out-of-plane bending band, characteristic of 1-substituted naphthalenes.[5]

-

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak [M]⁺ at an m/z value of 171, corresponding to the molecular weight of the compound.

Applications in Research and Development

Formamide, N-1-naphthalenyl- is primarily valued as a chemical intermediate. Its utility stems from the reactivity of the formamide group and the unique properties of the naphthalene scaffold.

Precursor for Analytical Reagents: The Griess Test

One of the most significant applications of this compound is as a direct precursor to N-(1-Naphthyl)ethylenediamine.[6] This diamine is the critical coupling component in the Griess test, a widely used colorimetric method for the quantitative analysis of nitrite and nitrate ions.[6] The Griess test is indispensable in various fields:

-

Biomedical Research: For measuring nitric oxide (NO) production in biological samples, as NO is rapidly converted to nitrite and nitrate.

-

Environmental Analysis: For determining nitrate/nitrite levels in water, a key indicator of water quality.

-

Food Science: For monitoring nitrite concentrations used as preservatives in cured meats.

Caption: Logical pathway from Formamide, N-1-naphthalenyl- to the Griess Reagent.

A Scaffold in Drug Discovery

The naphthalene ring is a privileged scaffold in medicinal chemistry. Naphthyl-containing compounds have been reported to exhibit a wide range of biological activities, including antimicrobial and enzyme-inhibiting properties. For instance, formamidine pesticides, which share structural similarities, are known for their biological activity.[7] N-(1-Naphthyl)formamide serves as a valuable starting material for generating libraries of more complex molecules. Researchers can modify the formyl group or the naphthalene ring to explore structure-activity relationships (SAR) in the quest for new therapeutic leads.

Safety, Handling, and Storage

As a research chemical, proper handling of Formamide, N-1-naphthalenyl- is paramount. While a specific safety data sheet (SDS) for this exact compound is not widely available, a robust safety profile can be constructed by considering the hazards associated with its constituent parts: the formamide functional group and the naphthylamine core.

-

Formamide Hazards: Formamide itself is classified as a substance that may damage fertility or the unborn child and is suspected of causing cancer.[8]

-

Aromatic Amine Hazards: Naphthylamine derivatives can cause skin and eye irritation.[9]

Hazard Profile:

-

Health Hazards: May be harmful if swallowed. Causes skin and serious eye irritation. Suspected of causing genetic defects, cancer, and damage to fertility or the unborn child through prolonged exposure.

-

Physical Hazards: Combustible solid. Avoid dust formation, which can create an explosive mixture with air.

Recommended Precautions:

-